molecular formula C19H16N2O2 B5719451 3-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide

3-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide

Cat. No. B5719451
M. Wt: 304.3 g/mol
InChI Key: SLAZJGZRDWUMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N'-(1-naphthoyloxy)benzenecarboximidamide, commonly known as MN-24, is a synthetic cannabinoid compound that has been gaining attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

MN-24 is a synthetic cannabinoid that acts on the cannabinoid receptors in the body. It binds to the CB1 and CB2 receptors and activates them, leading to various physiological and biochemical effects. The exact mechanism of action of MN-24 is not fully understood, but it is believed to modulate the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.
Biochemical and Physiological Effects:
MN-24 has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of chronic pain and inflammation. MN-24 has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MN-24 has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

MN-24 has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, MN-24 has been shown to have a high affinity for the CB1 and CB2 receptors, which makes it a potent agonist. However, one of the limitations of using MN-24 in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on MN-24. One of the directions is to study its potential use in the treatment of various types of cancer. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of MN-24 and to identify any potential side effects or limitations of its use.

Synthesis Methods

MN-24 is synthesized by reacting 3-methylbenzene-1-carboximidamide with 1-naphthoyl chloride in the presence of a base. The reaction yields MN-24 as a white crystalline solid.

Scientific Research Applications

MN-24 has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. MN-24 has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.

properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-13-6-4-9-15(12-13)18(20)21-23-19(22)17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAZJGZRDWUMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)C2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC=CC3=CC=CC=C32)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723472
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] naphthalene-1-carboxylate

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